Acrylamide

Übersicht

Beschreibung

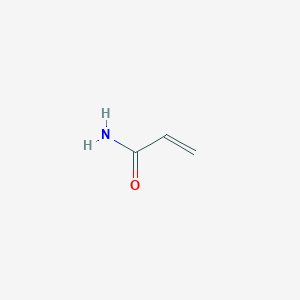

Acrylamide (CH₂=CH–CONH₂) is an α,β-unsaturated carbonyl compound first identified in food in 2002 by Swedish researchers, who detected it in baked and fried products like French fries, bread, and coffee . It forms via the Maillard reaction between asparagine (an amino acid) and reducing sugars during high-temperature cooking (>120°C) . The International Agency for Research on Cancer (IARC) classifies this compound as a Group 2A "probable human carcinogen" due to evidence from animal studies, though epidemiological data in humans remain inconclusive .

Vorbereitungsmethoden

Industrial Synthesis of Acrylamide

Sulfuric Acid Process (Historical Context)

The sulfuric acid method, once the cornerstone of this compound production, involves hydrolyzing acrylonitrile with concentrated sulfuric acid. This reaction proceeds via the formation of an intermediate sulfate ester, which is subsequently neutralized with ammonia or sodium hydroxide to yield this compound. The process is summarized by the reaction:

2=\text{CHCN} + \text{H}2\text{SO}4 + \text{H}2\text{O} \rightarrow \text{CH}2=\text{CONH}2\cdot\text{H}2\text{SO}4 \xrightarrow{\text{NH}3} \text{CH}2=\text{CONH}2 + (\text{NH}4)2\text{SO}4

Despite its historical significance, this method has been largely phased out due to the generation of stoichiometric amounts of ammonium sulfate waste and challenges in separating this compound from acidic byproducts .

Catalytic Hydration with Copper-Based Catalysts

Modern industrial production predominantly relies on the catalytic hydration of acrylonitrile using copper-based catalysts. The process, as detailed in EP0635484A1 , involves two critical stages: purification of acrylonitrile and hydration under controlled conditions .

Purification of Acrylonitrile

Raw acrylonitrile is treated sequentially with:

-

Strongly acidic cation exchange resins (e.g., Levatit SP-112) to remove cationic impurities such as iron and copper ions.

-

Resins with primary/secondary amino groups or activated carbon to adsorb organic contaminants like acrolein, oxazole, and aldehydes .

This dual-step purification ensures the removal of polymerization inhibitors, enabling the production of high-purity this compound suitable for high-molecular-weight polymers .

Hydration Reaction

The purified acrylonitrile undergoes hydration in a fixed-bed reactor at 85–120°C using a copper catalyst (e.g., reduced copper or Raney copper). The reaction is represented as:

2=\text{CHCN} + \text{H}2\text{O} \xrightarrow{\text{Cu}} \text{CH}2=\text{CONH}2

Key operational parameters include:

-

Temperature : 120°C (optimized for reaction rate and catalyst longevity) .

-

Catalyst regeneration : Achieved via treatment with dilute acids or water .

Table 1: Comparative Performance of Catalytic Hydration Methods

| Parameter | Fixed-Bed Reactor | Slurry Reactor |

|---|---|---|

| Catalyst Type | Reduced Copper | Raney Copper |

| Temperature (°C) | 120 | 85–100 |

| Conversion Efficiency | 99.5% | 98.8% |

| Byproduct Formation | <0.1% | 0.3% |

| Reference |

Enzymatic Hydrolysis

A sustainable alternative employs nitrile hydratase enzymes from Rhodococcus or Pseudomonas species to catalyze acrylonitrile hydration at ambient temperatures (20–30°C). This method eliminates metal catalysts and operates at neutral pH, producing this compound with minimal byproducts . However, enzyme stability and substrate inhibition remain challenges for large-scale adoption .

Purification Techniques for Polymer-Grade this compound

Post-hydration, aqueous this compound solutions undergo multistep purification to meet polymer-grade specifications (<0.01 ppm Cu, pH 3.5–4.0) :

-

Cation Exchange Chromatography : Removes residual copper ions using strongly acidic resins.

-

Activated Carbon Filtration : Adsorbs organic impurities and decolorizes the solution.

-

Vacuum Distillation : Concentrates the solution to 50 wt.% this compound while removing unreacted acrylonitrile .

Critical Impact of Purification :

Analyse Chemischer Reaktionen

Polymerization

Acrylamide undergoes radical polymerization to form polythis compound, a water-soluble polymer used in flocculation and electrophoresis :

Reaction:

-

Conditions: Initiated by heat, light, or redox systems (e.g., persulfates).

-

Critical Note: Violent polymerization occurs near its melting point (84–85°C) .

Reactivity with Nucleophiles

This compound’s electrophilic α,β-unsaturated carbonyl system drives reactions with soft nucleophiles like glutathione (GSH), critical to its cytotoxicity :

Table 1: Second-Order Reaction Rate Constants (k<sub>GSH</sub>) of Acrylamides

| Compound | k<sub>GSH</sub> (M⁻¹ h⁻¹) |

|---|---|

| N,N′-Methylenebis(this compound) (NMBA) | 134,800 |

| N-Phenylthis compound (NPA) | 13,480 |

| This compound | 7,500 |

| N,N-Diethylthis compound (NDA) | 2,574 |

Key Observations:

-

Steric hindrance (e.g., NDA’s ethyl groups) reduces reactivity by ~35× compared to NMBA .

-

Electron-donating groups (e.g., methyl in methacrylamides) lower electrophilicity, abolishing reactivity .

Metabolic Activation and DNA Adduct Formation

This compound is metabolized to glycidamide (epoxide derivative), a genotoxic agent that forms DNA adducts :

Pathway:

-

Cytochrome P450 Oxidation:

-

DNA Adduct Formation: Glycidamide reacts with guanine residues, causing mutations .

Quantum Chemical Insights

Computational studies reveal this compound’s reactivity is governed by:

Table 2: Quantum Chemical Parameters Influencing Reactivity

| Parameter | This compound | Meththis compound |

|---|---|---|

| LUMO Energy (ε<sub>LUMO</sub>) | -1.74 eV | -1.98 eV |

| Charge Density (C<sub>α</sub>) | -0.38 e | -0.29 e |

Implications:

-

Lower ε<sub>LUMO</sub> and more negative C<sub>α</sub> charge in this compound enhance electrophilicity .

-

Meththis compound’s methyl group raises ε<sub>LUMO</sub>, reducing reactivity .

Oxidative Stress and Cytotoxicity

Reaction with GSH depletes cellular antioxidant reserves, inducing oxidative stress :

Mechanism:

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Water and Wastewater Treatment

- Acrylamide is primarily used in the production of polyacrylamides, which serve as flocculants in water and wastewater treatment processes. These polymers help in the aggregation of suspended particles, facilitating their removal from water.

- In a study by the National Institute of Environmental Health Sciences, polyacrylamides were noted for their effectiveness in enhancing sedimentation rates and clarifying water .

Pulp and Paper Processing

- Polyacrylamides are also employed in the pulp and paper industry to improve drainage and retention of fibers during the papermaking process. This application not only enhances product quality but also reduces waste .

Mining and Mineral Processing

- In mining, this compound-based polymers are utilized to separate minerals from ores through flotation processes. Their ability to modify surface properties significantly increases extraction efficiency .

Food Industry

Formation During Cooking

- This compound can form in certain foods during high-temperature cooking processes (e.g., frying, baking), particularly in carbohydrate-rich foods like potatoes and cereals due to the Maillard reaction. This has raised concerns regarding dietary exposure and potential health risks .

- Regulatory bodies like the European Food Safety Authority (EFSA) continuously assess this compound levels in food products to mitigate consumer risks associated with its intake .

Biomedical Applications

Drug Delivery Systems

- Recent research has explored this compound-based microgels as promising candidates for drug delivery systems. These microgels exhibit responsive behavior to environmental changes (e.g., temperature, pH), allowing for controlled release of therapeutic agents .

- The synthesis of poly(N-isopropylthis compound-co-acrylamide) microgels has shown potential in targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Toxicological Studies

- This compound has been studied for its toxicological effects, particularly its potential carcinogenicity. Animal studies indicate that it can cause various tumors, prompting further investigation into its mechanisms of action and human health risks .

- Research indicates that this compound exposure can lead to neurotoxicity and reproductive toxicity, emphasizing the need for comprehensive risk assessments in occupational settings where this compound is prevalent .

Environmental Applications

Soil Stabilization

- Polyacrylamides are utilized in agriculture for soil stabilization and erosion control. They enhance soil structure and moisture retention, contributing to sustainable farming practices .

Summary Table: Applications of this compound

| Application Area | Description |

|---|---|

| Water Treatment | Used as a flocculant in water purification processes. |

| Pulp & Paper Processing | Enhances drainage and fiber retention in papermaking. |

| Mining | Aids in mineral separation during ore processing. |

| Food Industry | Forms during cooking; subject to regulatory assessment due to health concerns. |

| Drug Delivery Systems | Employed in responsive microgels for controlled drug release. |

| Toxicology | Studied for carcinogenic effects; linked to neurotoxicity and reproductive issues. |

| Environmental Management | Used for soil stabilization and erosion control in agriculture. |

Case Studies

-

Polythis compound Use in Water Treatment

- A study demonstrated significant improvements in water clarity when using polythis compound flocculants compared to traditional methods, highlighting their efficiency in municipal wastewater treatment facilities.

-

This compound Formation in Foods

- Research conducted on various cooking methods revealed that frying potatoes at high temperatures resulted in elevated this compound levels, prompting food safety authorities to recommend cooking practices that minimize its formation.

-

Microgel Drug Delivery Systems

- Experimental trials with this compound-based microgels showed promising results in delivering anticancer drugs effectively while reducing systemic toxicity, paving the way for future clinical applications.

Wirkmechanismus

Acrylamide exerts its effects primarily through its interaction with proteins and nucleic acids. It can form adducts with amino acids, leading to the disruption of protein function. This compound is also a neurotoxin, causing axonal degeneration and nerve cell apoptosis through oxidative stress and inflammatory responses . The compound is metabolized in the liver, where it is conjugated with glutathione and excreted as N-acetyl-S-cysteine .

Vergleich Mit ähnlichen Verbindungen

Key Characteristics:

- Dietary Exposure : Adults consume ~0.5 μg/kg body weight/day, with higher intake in children . Major sources include fried potatoes (up to 4,000 μg/kg), cereals, and coffee .

Comparison with Structurally and Functionally Related Compounds

Acrylamide shares formation pathways, chemical reactivity, or toxicological profiles with several compounds (Table 1). Below, we analyze these relationships in detail.

Glycidamide (C₃H₅NO₂)

Key Features :

- Structure : Epoxide metabolite of this compound, formed via cytochrome P450-mediated oxidation .

- Toxicity: More reactive than this compound, glycidamide binds to DNA, causing mutagenic and clastogenic effects. It is implicated in carcinogenicity and cardiovascular risks in chronic kidney disease (CKD) patients .

- Exposure: Smokers exhibit 50% higher this compound (and thus glycidamide) exposure than non-smokers due to tobacco combustion .

Comparison with this compound :

- While this compound primarily causes neurotoxicity, glycidamide drives genotoxicity .

- Biomarker studies link glycidamide to oxidative stress and nitric oxide pathway disruption in pediatric CKD .

Acrolein (C₃H₄O)

Key Features :

- Structure : α,β-unsaturated aldehyde formed during lipid oxidation .

- Formation : Acts as a precursor for this compound when reacting with asparagine in lipid-rich foods during frying .

- Toxicity : Respiratory irritant and cardiotoxin; induces oxidative stress and protein adducts .

Comparison with this compound :

- Acrolein contributes to this compound formation in fried foods but is independently toxic, targeting the respiratory system .

Furan (C₄H₄O)

Key Features :

- Structure : Heterocyclic compound formed during carbohydrate degradation .

- Occurrence : Co-occurs with this compound in baked beans and coffee; levels correlate with browning (r = 0.85, p < 0.0005) .

- Toxicity: Classified as a liver toxicant and possible human carcinogen (IARC Group 2B) .

Comparison with this compound :

- Both form during the Maillard reaction, but furan is more volatile and associated with flavor compounds (e.g., pyrazines) .

N-Acetyl-β-alanine and Lactamide

Key Features :

- Role : Interfering compounds in this compound detection via LC-MS, causing overestimation due to similar fragmentation patterns .

- Toxicity: Not directly linked to adverse health effects, unlike this compound .

Comparison with this compound :

Data Tables

Table 1: Chemical and Toxicological Comparison of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Formation Pathway | Key Toxicity | Main Sources |

|---|---|---|---|---|---|

| This compound | C₃H₅NO | 71.08 | Maillard reaction (asparagine + sugars) | Neurotoxin, probable carcinogen | Fried potatoes, cereals |

| Glycidamide | C₃H₅NO₂ | 85.06 | Epoxidation of this compound | Mutagenic, cardiovascular risks | Metabolite in smokers |

| Acrolein | C₃H₄O | 56.06 | Lipid oxidation | Respiratory/cardiotoxin | Fried oils, tobacco smoke |

| Furan | C₄H₄O | 68.08 | Carbohydrate degradation | Liver toxicant, possible carcinogen | Baked beans, coffee |

Table 2: Regulatory and Exposure Status

Biologische Aktivität

Acrylamide is a chemical compound that has garnered significant attention due to its widespread use in industrial applications and its presence as a contaminant in various cooked foods. Its biological activity, particularly its neurotoxic effects and potential carcinogenic properties, has been the subject of extensive research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on human health, and relevant case studies.

Overview of this compound

This compound (C₃H₅NO) is primarily formed during the Maillard reaction when foods rich in asparagine and reducing sugars are cooked at high temperatures. Common sources include fried potatoes, coffee, and baked goods. The compound is also used in the production of polythis compound gels for various industrial processes, including wastewater treatment and paper manufacturing .

This compound exerts its biological effects primarily through the following mechanisms:

- Neurotoxicity : this compound is known to induce neurotoxic effects by disrupting neurotransmission and causing neuronal cell death. It has been shown to enhance acetylcholinesterase (AchE) activity, which is critical for cholinergic signaling in the nervous system .

- Genotoxicity : Research indicates that this compound and its metabolite glycidamide can cause DNA damage, leading to mutagenic effects. Studies have reported clastogenic properties associated with this compound exposure .

- Protein Modification : this compound can alkylate proteins, particularly at lysine and cysteine residues. This modification can alter protein function and contribute to cellular toxicity .

Case Studies

Several case studies have documented the effects of this compound exposure in occupational settings:

- Neurotoxicity in Workers : A study involving workers exposed to this compound during grouting operations revealed high incidences of paresthesia and other neurological symptoms. Neurophysiological assessments indicated significant impairment in sensory and motor functions .

- Dietary Exposure : Research has shown that individuals consuming high levels of this compound through diet exhibit increased biomarkers for oxidative stress and DNA damage. For instance, a study involving rats demonstrated liver damage characterized by necrosis and inflammatory cell infiltration when exposed to dietary this compound .

Inactivation of Human Brain Creatine Kinase (HBCK)

A pivotal study investigated the effects of this compound on human brain creatine kinase (HBCK), an enzyme crucial for energy metabolism in neurons. Key findings include:

- Dose-Dependent Inactivation : HBCK was completely inactivated at approximately 300 mM this compound, with an IC₅₀ value around 50 mM. In contrast, rabbit CK isoforms exhibited greater resistance to this compound-induced inactivation .

- Binding Sites : Molecular simulations identified specific binding sites for this compound on HBCK, suggesting that structural differences between human and rabbit CKs contribute to their varying sensitivities .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the primary chemical pathways for acrylamide formation in thermally processed foods?

this compound forms primarily via the Maillard reaction between free asparagine (an amino acid) and reducing sugars (e.g., glucose) at temperatures >120°C. This reaction is pH-dependent and accelerated under low-moisture conditions. Key intermediates include Schiff bases and decarboxylated Amadori products, with this compound yield influenced by precursor concentrations and thermal history .

Methodological Insight :

- Quantitative Analysis : Use isotope dilution assays (e.g., LC-MS/MS) to track asparagine degradation and this compound formation in model systems.

- Kinetic Modeling : Apply Arrhenius equations to predict this compound formation rates across temperatures (e.g., 120–180°C) .

Q. What analytical methods are validated for this compound quantification in food matrices?

The gold-standard methods include:

- GC-MS : After bromination of this compound to 2,3-dibromopropionamide, achieving a detection limit of 5 µg/kg .

- LC-MS/MS : Direct analysis of underivatized this compound with a detection limit of 10 µg/kg, offering higher throughput and reduced sample preparation .

Validation Criteria :

- Reproducibility : Coefficient of variation (CV) <5% for both methods.

- Recovery Rates : >95% in spiked samples (e.g., potato chips, coffee) .

Q. How do experimental designs like Response Surface Methodology (RSM) optimize this compound reduction?

RSM evaluates interactions between variables (e.g., temperature, time, pH) to identify optimal processing conditions. For example, in roasting balloon flower roots:

| Variable | Range Tested | This compound Reduction Strategy |

|---|---|---|

| Temperature (°C) | 100–140 | Non-linear decrease above 140°C |

| Time (min) | 6–9 | Shorter durations minimize yields |

Key Finding : Temperature adjustments (e.g., lowering from 140°C to 120°C) reduced this compound by 60% in industrial equipment .

Advanced Research Questions

Q. How can conflicting data on this compound mitigation strategies be resolved statistically?

Contradictions arise from heterogeneous food matrices and variable processing conditions. Solutions include:

- Multivariate Analysis : Use ANOVA to isolate significant factors (e.g., asparagine concentration vs. pH).

- Pareto Charts : Prioritize variables (e.g., this compound concentration and incubation time account for 80% of microbial degradation efficacy) .

Case Study : In microbial bioremediation, a two-level factorial design identified pH (p<0.05) as critical for bacterial growth on this compound, overriding glucose concentration effects .

Q. What biomarkers are validated for assessing human this compound exposure and metabolic fate?

- Hemoglobin Adducts : AAVal (this compound) and GAVal (glycidamide) correlate with cumulative exposure (half-life: 110 days) .

- Urinary Metabolites : AAMA and GAMA reflect recent exposure but lack dose-response linkage to toxicity .

Methodological Gap : Adducts quantify exposure but require LC-MS/MS validation across populations (e.g., smokers vs. non-smokers) .

Q. How do multi-omics approaches clarify this compound’s carcinogenic potential?

- Genomics : Mutational signature analysis in tumors revealed glycidamide-induced TP53 mutations in 33% of 1,600 tumor genomes .

- Metabolomics : Track glycidamide-DNA adducts (e.g., N7-GA-Gua) via UPLC-ESI-MS/MS in rodent models .

Limitation : Epidemiological inconsistencies persist due to confounding dietary factors and genetic polymorphisms in CYP2E1 (glycidamide activation) .

Q. What advanced statistical models improve dose-response assessments for this compound toxicity?

- Benchmark Dose (BMD) Modeling : Derived an RfD of 0.83 µg/kg/day for reproductive toxicity in rats, using log-logistic models .

- Physiologically Based Pharmacokinetic (PBPK) Models : Simulate glycidamide hepatic formation to estimate cancer risks (1×10⁻⁵ risk at 0.095 µg/kg/day) .

Validation Challenge : Extrapolating rodent thyroid tumor data to humans requires mode-of-action studies (e.g., oxidative stress vs. DNA adduct dominance) .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound increases at higher temperatures (>180°C)?

Thermal degradation competes with formation:

- Competing Pathways : this compound decomposes to acrylic acid and ammonia above 170°C, reducing net yields in prolonged heating .

- Matrix Effects : High lipid content in foods (e.g., meats) inhibits Maillard reactions, unlike starch-rich systems .

Q. How do mitigation strategies like asparaginase pretreatment vary in efficacy across crops?

- Wheat vs. Potato : Asparaginase reduces this compound by 90% in wheat-based products but only 50% in potatoes due to endogenous sugar variability .

- pH Dependence : Enzyme efficacy drops below pH 5.0, requiring buffering in acidic foods (e.g., sourdough) .

Emerging Methodologies

Q. Can CRISPR-edited low-asparagine crops reduce this compound formation?

- Proof of Concept : RNAi silencing of asparagine synthetase in potatoes reduced this compound by 70% in fried slices .

- Challenges : Off-target effects on flavor and texture require agronomic optimization .

Q. How does machine learning enhance predictive modeling of this compound formation?

- Neural Networks : Trained on 10,000+ data points to predict this compound in baked goods (RMSE: 12 µg/kg) .

- Limitation : Requires high-quality input data (e.g., precise time-temperature profiles) .

Eigenschaften

IUPAC Name |

prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPVXLWXLXDGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO, Array | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acrylamide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acrylamide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-05-8 | |

| Record name | Polyacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020027 | |

| Record name | Acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid. | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/57 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes) | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216% | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12 | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/57 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Flake-like crystals from benzene, White crystalline ... solid | |

CAS No. |

79-06-1, 9003-05-8 | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5278 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polystolon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polystolon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polystolon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polystolon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20R035KLCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylamide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS32BC48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

184 °F (EPA, 1998), 84.5 °C, 184 °F | |

| Record name | ACRYLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2302 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLAMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/686 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |